molecular formula C14H12N4O3S B5858163 N-(2-METHYL-5-NITROPHENYL)-N'-(3-PYRIDYLCARBONYL)THIOUREA

N-(2-METHYL-5-NITROPHENYL)-N'-(3-PYRIDYLCARBONYL)THIOUREA

Cat. No.: B5858163
M. Wt: 316.34 g/mol
InChI Key: RXHLVGGITZONEK-UHFFFAOYSA-N
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Description

N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structural features of this compound make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the reaction of 2-methyl-5-nitroaniline with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)UREA: Similar structure but with a urea moiety instead of thiourea.

    N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.

Uniqueness

N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, may offer advantages in terms of reactivity and binding affinity compared to similar compounds.

Properties

IUPAC Name

N-[(2-methyl-5-nitrophenyl)carbamothioyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-4-5-11(18(20)21)7-12(9)16-14(22)17-13(19)10-3-2-6-15-8-10/h2-8H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHLVGGITZONEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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